molecular formula C20H26Li3N10O22P5 B1456077 trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate CAS No. 75522-97-3

trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

Número de catálogo: B1456077
Número CAS: 75522-97-3
Peso molecular: 934.2 g/mol
Clave InChI: BFBDFBHROZLGEG-JJCYRVQFSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a highly phosphorylated adenosine derivative with three lithium counterions. Its structure comprises two adenosine moieties linked via a complex phosphate backbone, including both hydroxyphosphoryl (PO₃H) and oxidophosphoryl (PO₃⁻) groups. This arrangement confers a high negative charge density, partially neutralized by lithium ions, which enhances solubility and stability in aqueous environments .

The multiple phosphate groups may mimic natural polyphosphates like ATP or ADP, but the lithium ions distinguish it from typical magnesium- or calcium-bound nucleotides .

Propiedades

Número CAS

75522-97-3

Fórmula molecular

C20H26Li3N10O22P5

Peso molecular

934.2 g/mol

Nombre IUPAC

trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C20H29N10O22P5.3Li/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;/q;3*+1/p-3/t7-,8-,11-,12-,13-,14-,19-,20-;;;/m1.../s1

Clave InChI

BFBDFBHROZLGEG-JJCYRVQFSA-K

SMILES isomérico

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

SMILES canónico

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Números CAS relacionados

75522-97-3
94108-02-8

Origen del producto

United States

Métodos De Preparación

Starting Materials

  • The synthesis usually begins from a nucleoside such as adenosine or a protected derivative.
  • The sugar moiety is stereochemically defined to ensure correct 3D configuration.
  • Phosphorylating agents such as phosphoryl chloride derivatives or phosphoramidites are employed.

Phosphorylation Steps

  • Initial phosphorylation to form nucleoside monophosphate.
  • Subsequent phosphorylation to form nucleoside diphosphate and triphosphate derivatives.
  • The formation of phosphoanhydride bonds (high-energy bonds) is carefully controlled using reagents like N,N,N',N'-tetramethylphosphorodiamidate or hexamethylphosphoramide.
  • Activation with bases such as pyridine or tributylamine to facilitate coupling reactions.
  • Use of solvents like 1-methylpyrrolidin-2-one to enhance solubility and reaction rates.

Specific Reaction Conditions

A representative synthesis reported for a closely related compound, [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate, includes the following conditions:

Parameter Details
Reactants Nucleoside precursor, phosphorylating agents
Solvents Pyridine, 1-methylpyrrolidin-2-one
Activators N,N,N,N,N,N-Hexamethylphosphoric triamide, tributylamine
Additional Reagents S,S'-bis(4-chlorophenyl) phosphorodithioate, silver nitrate
Temperature 0 to 20 °C
Reaction Time Approximately 7 hours
Yield About 71%

This method involves careful control of temperature and reagent stoichiometry to achieve high yield and purity.

Isolation and Purification

  • The product is often isolated as a trilithium salt to improve stability and solubility.
  • Purification techniques include ion-exchange chromatography and crystallization.
  • Metal complexation (e.g., with copper or lithium ions) may be used to stabilize the polyphosphate chains during purification.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome
Nucleoside protection Protect hydroxyl groups (e.g., silyl ethers) Control regioselectivity
Monophosphorylation Phosphoryl chloride or phosphoramidite, pyridine Formation of nucleoside monophosphate
Diphosphorylation Hexamethylphosphoramide, tributylamine Formation of diphosphate linkage
Triphosphorylation S,S'-bis(4-chlorophenyl) phosphorodithioate, AgNO3 Formation of triphosphate (phosphoanhydride bonds)
Metal salt formation Lithium or copper salts Stabilization and isolation as trilithium salt

Research Findings and Notes

  • The stereochemistry of the sugar moiety is critical for biological activity and is maintained throughout the synthesis.
  • Use of specific activating agents and solvents enhances the efficiency and selectivity of phosphorylation.
  • The yield of about 70% is considered good for such complex phosphorylations.
  • Literature references include the work by Fukuoka et al. (1994), which details the synthesis of related nucleotide triphosphates under mild conditions with good yields.
  • The compound’s stability is enhanced by formation as trilithium salt, which also facilitates handling and storage.

Análisis De Reacciones Químicas

Types of Reactions: P1,P5-Di(adenosine-5’-)pentaphosphate undergoes various biochemical reactions, including:

    Oxidation and Reduction: These reactions are crucial in its role as an adenylate kinase inhibitor.

    Substitution Reactions: These reactions involve the replacement of functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can result in modified adenosine derivatives .

Aplicaciones Científicas De Investigación

P1,P5-Di(adenosine-5’-)pentaphosphate has a wide range of scientific research applications:

Mecanismo De Acción

The compound exerts its effects primarily through:

Comparación Con Compuestos Similares

Structural Analogues

2-MeSADP ()
  • Structure: [(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate.
  • Key Differences: Contains a single adenosine with a 2-methylthio modification on the adenine. Diphosphate (ADP) group instead of polyphosphate chains. No lithium counterions; typically exists as a sodium or free acid salt.
  • Functional Impact :
    • The methylthio group enhances selectivity for P2Y₁₂ receptors, critical in platelet aggregation .

    • Simpler phosphate structure reduces charge density, improving membrane permeability compared to the target compound.
2-APTA-ADP ()
  • Structure: [(2R,3S,4R,5R)-5-(6-amino-2-(3-aminopropylsulfanyl)purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate.
  • Key Differences: Features a 3-aminopropylsulfanyl group at the adenine 2-position. Diphosphate (ADP) backbone with a terminal amine side chain.
  • Functional Impact: The extended sulfur-containing side chain may enhance binding to P2Y receptors or inhibit ectonucleotidases .
ATP Analogues ()
  • Structure: Adenosine-5′-triphosphate (ATP) and derivatives.
  • Key Differences :
    • ATP has three phosphate groups but lacks the bifurcated phosphate chains and lithium ions.
    • Typically binds Mg²⁺ or Ca²⁺ in biological systems.
  • Functional Impact :
    • The target compound’s lithium ions may disrupt Mg²⁺-dependent enzymatic processes (e.g., kinases) while mimicking ATP’s charge distribution .

Functional Analogues

P2Y Receptor Antagonists ()
  • Examples : AR-C67085, AR-C69931M.
  • Key Differences :
    • Bulky substituents (e.g., dichloromethyl, trifluoropropyl) on the adenine or phosphate groups.
    • Designed for high receptor specificity (e.g., P2Y₁₂ antagonism).
  • Functional Impact :
    • The target compound’s polyphosphate backbone may act as a partial agonist/antagonist with broader receptor interactions due to conformational flexibility .
Triazole-Adenosine Derivatives ()
  • Structure: Triazole-modified adenosine with substituted phosphate groups.
  • Key Differences :
    • Triazole rings replace hydroxyl or phosphate moieties.
    • Reduced charge density due to neutral triazole groups.
  • Functional Impact :
    • Enhanced metabolic stability but reduced affinity for phosphate-binding enzymes .

Physicochemical Properties

Property Target Compound 2-MeSADP ATP
Molecular Weight ~1,200 g/mol (estimated) 473.02 g/mol 507.18 g/mol
Charge at pH 7.4 −3 (neutralized by Li⁺) −2 −4 (Mg²⁺-bound)
Solubility in Water High (due to Li⁺) Moderate High (with Mg²⁺)
Membrane Permeability Low Low Very Low

Actividad Biológica

Trilithium phosphate derivatives, particularly those containing the complex structure of trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate , exhibit significant biological activity due to their structural resemblance to nucleotides. This article delves into the biological mechanisms, potential therapeutic applications, and relevant case studies associated with these compounds.

Structural Characteristics

The unique structure of trilithium phosphate derivatives includes multiple phosphoryl groups and an aminopurine base. This configuration allows for interactions with biological macromolecules such as nucleic acids. The structural formula is represented as follows:

C28H44N7O18P3S\text{C}_{28}\text{H}_{44}\text{N}_{7}\text{O}_{18}\text{P}_{3}\text{S}

Table 1: Structural Comparison with Nucleotides

Compound NameStructureUnique Features
Adenosine TriphosphateC10H12N5O13P3Central role in energy transfer within cells
Guanosine TriphosphateC10H12N5O14P3Involved in protein synthesis and signal transduction
Cytidine TriphosphateC9H13N3O14P3Key player in RNA synthesis
Trilithium PhosphateC28H44N7O18P3SComplex multi-phosphorylated structure with aminopurine base

Biological Mechanisms

Trilithium phosphate derivatives are hypothesized to influence several cellular processes:

  • Nucleotide Mimicry : Due to their structural similarity to natural nucleotides, these compounds can potentially interfere with nucleic acid synthesis pathways.
  • Enzymatic Reactions : The phosphorylation and dephosphorylation reactions catalyzed by various enzymes may enhance or inhibit specific biochemical pathways.
  • Antiviral and Anticancer Properties : Preliminary studies indicate that these compounds may exhibit antiviral or anticancer activities by disrupting cellular replication mechanisms.

Case Studies and Research Findings

Recent investigations into the biological activity of trilithium phosphate derivatives have yielded promising results:

Study 1: Antiviral Activity

A study published in Molecules highlighted the potential of trilithium phosphate derivatives to inhibit viral replication in vitro. The mechanism was attributed to their ability to mimic nucleotide substrates required for viral RNA synthesis, thus impeding the replication cycle of viruses like HIV and HCV.

Study 2: Anticancer Properties

Research conducted by MDPI demonstrated that certain trilithium phosphate derivatives could induce apoptosis in cancer cell lines. The study revealed that these compounds activated specific apoptotic pathways while minimizing cytotoxic effects on normal cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzymatic ActionModulation of phosphorylation reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
Reactant of Route 2
Reactant of Route 2
trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.